molecular formula C14H14ClN3O B1522246 N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride CAS No. 1184997-37-2

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride

Cat. No.: B1522246
CAS No.: 1184997-37-2
M. Wt: 275.73 g/mol
InChI Key: VSTINLFIPODXAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride typically involves the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . This process can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) in a (3 + 2) cycloaddition reaction . there are also metal-free synthetic routes available, which are more eco-friendly and cost-effective .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a different set of products compared to reduction or substitution reactions.

Mechanism of Action

The mechanism of action of N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biochemical effects, which are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine: The non-hydrochloride form of the compound.

    N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrobromide: A similar compound with a different halide ion.

Uniqueness

N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride is unique due to its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable tool in scientific research, particularly in the study of protein interactions and functions .

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-1,2-benzoxazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O.ClH/c15-9-10-5-7-11(8-6-10)16-14-12-3-1-2-4-13(12)18-17-14;/h1-8H,9,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTINLFIPODXAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC3=CC=C(C=C3)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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